molecular formula C18H19N3O4S B2845157 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 878225-39-9

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B2845157
CAS No.: 878225-39-9
M. Wt: 373.43
InChI Key: DUQRESTWSCBNOX-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate: is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a benzoxazole ring, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with a cyanogen halide.

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester linkage. This can be achieved using standard esterification techniques, such as the reaction of an acid chloride with an alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the cyanocyclohexyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The ester linkage and the benzoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring and cyanocyclohexyl group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted benzoxazole and ester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group and the benzoxazole ring are key functional groups that enable these interactions. The compound may act by inhibiting or activating specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate: can be compared to other compounds with similar functional groups, such as:

Uniqueness

  • Functional Group Combination : The unique combination of a cyanocyclohexyl group, a benzoxazole ring, and an ester linkage sets it apart from other compounds.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-12-18(8-4-1-5-9-18)21-15(22)10-24-16(23)11-26-17-20-13-6-2-3-7-14(13)25-17/h2-3,6-7H,1,4-5,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRESTWSCBNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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